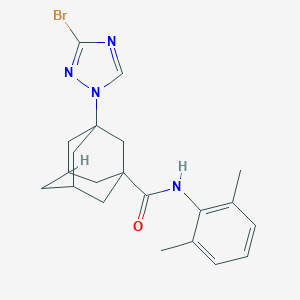![molecular formula C17H17Cl2N5O B214021 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. This compound is a pyrazole derivative that has shown promising results in various studies, making it an interesting topic for research.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models, and to have neuroprotective effects in the brain. Additionally, it has been shown to have anti-cancer activity, with studies indicating that it may induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is that it has shown activity against a range of molecular targets, making it a potentially useful tool for studying various biological processes. Additionally, it has shown promising results in various studies, suggesting that it may have therapeutic potential in a range of diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its mechanism of action, in order to better understand how it works and how it may be used therapeutically. Additionally, further studies could be carried out to investigate its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. Finally, future research could focus on developing new derivatives of this compound with improved activity and selectivity.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide involves the reaction between 4-chlorobenzyl chloride and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of 4-chloro-1-methylpyrazole-3-carboxamide. The reaction is typically carried out in the presence of a base such as triethylamine, and the final product is purified using column chromatography.
Applications De Recherche Scientifique
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has shown promising results as a potential anti-cancer agent, with studies indicating that it may be effective against a range of cancer cell lines. In neuroscience, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use in drug discovery, as it has shown activity against a range of molecular targets.
Propriétés
Nom du produit |
4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C17H17Cl2N5O |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
4-chloro-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N5O/c1-10-15(20-17(25)16-14(19)9-23(3)22-16)11(2)24(21-10)8-12-4-6-13(18)7-5-12/h4-7,9H,8H2,1-3H3,(H,20,25) |
Clé InChI |
YMWNSIFROBBNTP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
SMILES canonique |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN(C=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)
![methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B213949.png)
![ethyl 4-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B213951.png)
![methyl 3-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B213952.png)
![ethyl 4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B213954.png)
![1-ethyl-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B213955.png)

![4-bromo-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213958.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B213959.png)